molecular formula C17H18N2O5S2 B4536637 N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide

Cat. No. B4536637
M. Wt: 394.5 g/mol
InChI Key: KZSIFHVYCUMNTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like this compound often involves multi-step chemical reactions, employing various reagents and catalysts to achieve the desired molecular structure. For example, Crich and Smith (2000) described a powerful, metal-free method for activating thioglycosides, which could be relevant to the synthesis of complex sulfonamide or glycinamide derivatives by highlighting the utility of specific reagents under controlled conditions (Crich & Smith, 2000).

Molecular Structure Analysis

Understanding the molecular structure of such a compound involves detailed spectroscopic characterization and possibly crystallography to determine the arrangement of atoms within the molecule. Sen and Cukurovalı (2020) conducted a study on a sulfonyl derivative, employing techniques like single-crystal X-ray diffraction (SCXRD) and spectroscopic methods to elucidate the compound's structure, showcasing the importance of these techniques in molecular analysis (Sen & Cukurovalı, 2020).

Chemical Reactions and Properties

The compound's reactivity can be studied through its involvement in chemical reactions, such as its potential to undergo substitution reactions or participate in the synthesis of other complex molecules. For instance, the work by Zlotin and Gerasyuto (1999) on the synthesis involving sulfonyl compounds highlights the types of chemical reactions that might be relevant for understanding the reactivity of sulfonyl-containing molecules like our compound of interest (Zlotin & Gerasyuto, 1999).

Scientific Research Applications

Osteoclastogenesis and Bone Loss Prevention

Research has shown that derivatives of N2-1,3-benzodioxol-5-yl-N2-(methylsulfonyl)-N1-[2-(methylthio)phenyl]glycinamide, such as N-phenyl-methylsulfonamido-acetamide (PMSA), can inhibit osteoclast differentiation, suggesting potential therapeutic applications for postmenopausal osteoporosis. PMSA specifically inhibited signaling pathways associated with osteoclastogenesis and prevented estrogen-dependent bone loss in mice models, indicating its potential as a therapeutic agent for osteoporosis (Cho et al., 2020).

Synthetic Chemistry and Molecular Characterization

Compounds structurally related to N2-1,3-benzodioxol-5-yl-N2-(methylsulfonyl)-N1-[2-(methylthio)phenyl]glycinamide have been synthesized and characterized, demonstrating the chemical versatility and potential for further modification. Studies have focused on the preparation, molecular definition, and spectroscopic characterization, including density functional theory calculations, to understand their properties and applications in further chemical synthesis (Sen & Cukurovalı, 2020).

Antimicrobial Applications

Derivatives of the compound have been evaluated for their antimicrobial activities. Research into new sulfonamide derivatives of 1,3-benzodioxol-5-amine has shown moderate antibacterial activity, indicating the potential for development into antimicrobial agents (Aziz‐ur‐Rehman et al., 2015).

Antitumor Activity

Studies on benzyl naphthyl sulfoxides/sulfones derived from similar compounds have shown potent antineoplastic activity against various cancer cell lines. These compounds have demonstrated the ability to inhibit tumor cell migration and induce apoptosis, highlighting their potential as antitumor drug candidates (Tang et al., 2021).

properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-25-16-6-4-3-5-13(16)18-17(20)10-19(26(2,21)22)12-7-8-14-15(9-12)24-11-23-14/h3-9H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSIFHVYCUMNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-1,3-benzodioxol-5-yl-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide
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N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide
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N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide
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N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide

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